molecular formula C4H7ClF3NS B2996300 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride CAS No. 2490406-69-2

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride

Cat. No. B2996300
CAS RN: 2490406-69-2
M. Wt: 193.61
InChI Key: QZHJHXUPBAPXOT-UHFFFAOYSA-N
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Description

“3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2490406-69-2 . It has a molecular weight of 193.62 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethylsulfanyl)azetidine;hydrochloride” is 1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 193.62 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Scalable Synthesis and Safety Evaluation

A study by Kohler et al. (2018) described the scalable synthesis of a related compound, 3-(Bromoethynyl)azetidine, highlighting the importance of safety evaluations in the development of energetic chemical building blocks. This research underscores the necessity of thorough safety studies for compounds with potentially explosive properties, which is relevant for handling and applying 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in a research setting (Kohler et al., 2018).

Trifluoromethylthiolation in Drug Design

Shao et al. (2015) discussed the importance of the trifluoromethylthio group (CF3S-) in drug discovery due to its high lipophilicity and electron-withdrawing properties, which can enhance cell membrane permeability and chemical/metabolic stability of drug molecules. This indicates the potential utility of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in introducing trifluoromethylthio groups into lead compounds for new drug development (Shao et al., 2015).

Synthetic Applications in Organic Chemistry

Research by Dubois et al. (2019) on the synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols demonstrates the potential of small-ring compounds like 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in drug discovery and organic synthesis. The study emphasizes the utility of such compounds in generating new chemical entities for pharmaceutical research (Dubois et al., 2019).

Modification of Pharmaceutically Relevant Targets

Matoušek et al. (2014) detailed a trifluoromethylation reaction of N,N-disubstituted hydroxylamines, showcasing the functional group tolerance and potential for modifying secondary nitrogen groups of pharmaceuticals. This highlights the role of trifluoromethyl groups in altering the properties of drug molecules, suggesting that 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride could be used for similar modifications in medicinal chemistry (Matoušek et al., 2014).

Radical Chemistry and Functional Group Installation

The work of Li and Studer (2012) on the transition-metal-free trifluoromethylaminoxylation of alkenes using hypervalent iodine reagents demonstrates the utility of CF3 groups in radical chemistry for installing functional groups in molecules. This suggests potential applications of 3-(Trifluoromethylsulfanyl)azetidine; hydrochloride in developing novel synthetic methodologies for the introduction of functional groups into organic compounds (Li & Studer, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJHXUPBAPXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride

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